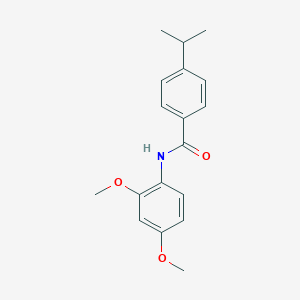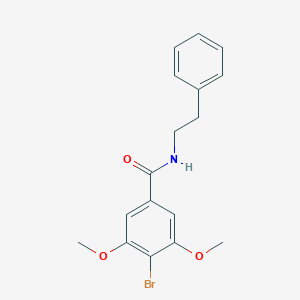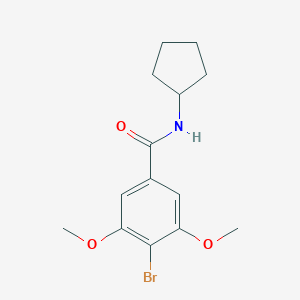
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide, also known as DIMEB, is a chemical compound with potential applications in scientific research. DIMEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound has been shown to protect against oxidative stress and neurotoxicity, potentially through the activation of certain signaling pathways. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its relatively simple synthesis method and availability of the starting materials. This compound is also a small molecule, making it easier to study its biological activities and interactions with other molecules. However, one limitation of this compound is its relatively low potency compared to other compounds with similar biological activities. This may limit its usefulness in certain experiments or applications.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide. One area of interest is the development of more potent analogs of this compound with improved biological activities. Another area of interest is the investigation of the specific signaling pathways and enzymes targeted by this compound, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, the potential applications of this compound in drug discovery and development warrant further investigation.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide involves several steps, including the preparation of a key intermediate and the subsequent coupling reaction. The key intermediate is prepared by reacting 2,4-dimethoxyaniline with isobutyryl chloride in the presence of a base. The resulting product is then coupled with 4-isopropylbenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification by column chromatography.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-(propan-2-yl)benzamide has potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound may serve as a lead compound for the development of new drugs with similar structures and biological activities.
属性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-12(2)13-5-7-14(8-6-13)18(20)19-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H,19,20) |
InChI 键 |
HWLNVOKTLSBKEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)


![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)

